3-Fluoro-4-iodo-2-nitroaniline
Description
Significance and Context of Halogenated Nitroanilines in Advanced Synthetic Chemistry
Halogenated nitroanilines are aromatic compounds that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and a nitro group (-NO2) attached to an aniline (B41778) ring. This combination of functional groups imparts a unique reactivity profile, making them highly sought-after precursors in organic synthesis. The electron-withdrawing nature of both the nitro group and the halogens significantly influences the electronic properties of the aromatic ring, affecting its reactivity in various chemical reactions.
The incorporation of fluorine, in particular, has become a prominent strategy in medicinal chemistry and materials science. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. cymitquimica.com The presence of other halogens, like iodine, opens up avenues for cross-coupling reactions, which are fundamental in the construction of complex organic molecules.
The nitro group serves as a versatile functional handle. It can be readily reduced to an amino group, providing a site for further functionalization, or it can participate in cyclization reactions to form heterocyclic structures. researchgate.net This versatility allows for the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and advanced materials. For instance, halogenated nitroanilines are key intermediates in the synthesis of compounds with significant antibacterial activity against drug-resistant pathogens.
Scope of Academic Research on 3-Fluoro-4-iodo-2-nitroaniline and its Related Derivatives
Academic research on this compound, while specific, is part of a broader interest in polysubstituted anilines. These compounds are crucial for creating novel molecular frameworks. The specific arrangement of a fluorine atom at the 3-position, an iodine atom at the 4-position, and a nitro group at the 2-position of the aniline ring makes this compound a unique and valuable building block.
Research efforts have been directed towards the synthesis and application of this and structurally similar compounds. For example, derivatives of halogenated anilines are used in the development of new antibacterial agents. acs.org The synthesis of related compounds, such as 3-Fluoro-4-iodo-2-methylaniline, highlights the utility of these structures as intermediates for pharmaceuticals and agrochemicals. The presence of the iodine atom makes the compound particularly suitable for palladium-catalyzed cross-coupling reactions.
Furthermore, the study of related halogenated nitroanilines provides insight into their potential applications. For instance, compounds with similar structural motifs have been investigated for their antimicrobial, antifungal, and anticancer properties. smolecule.com Research on 3-Fluoro-4-nitroaniline (B181641), a closely related compound, shows its use as a raw material for synthesizing other halogenated organic benzenes. chemicalbook.com The development of synthetic routes to various halogenated nitroanilines, such as 4-Bromo-3-fluoro-2-nitroaniline, underscores the importance of these compounds in accessing novel chemical entities.
The table below provides a summary of key related compounds and their research context, illustrating the broader academic interest in this class of molecules.
| Compound Name | CAS Number | Molecular Formula | Key Research Area |
| This compound | 1823370-15-5 | C₆H₄FIN₂O₂ | Building block in organic synthesis |
| 3-Fluoro-4-iodo-2-methylaniline | 329927-16-4 | C₇H₇FIN | Pharmaceutical and agrochemical intermediate |
| 3-Fluoro-2-iodo-4-nitrophenol | Not Available | C₆H₃FINO₃ | Potential in pharmaceutical and materials science |
| 2-Chloro-6-fluoro-4-nitroaniline | 350-20-9 | C₆H₄ClFN₂O₂ | Intermediate for pharmaceuticals and agrochemicals |
| 3-Fluoro-4-nitroaniline | 2369-13-3 | C₆H₅FN₂O₂ | Synthesis of halogenated organic benzenes |
| 4-Bromo-3-fluoro-2-nitroaniline | 886762-75-0 | C₆H₄BrFN₂O₂ | Intermediate for organic synthesis |
| 3-Fluoro-2-nitroaniline | 567-63-5 | C₆H₅FN₂O₂ | Preparation of benzylamines and quinoxaline-diones |
Structure
3D Structure
Properties
Molecular Formula |
C6H4FIN2O2 |
|---|---|
Molecular Weight |
282.01 g/mol |
IUPAC Name |
3-fluoro-4-iodo-2-nitroaniline |
InChI |
InChI=1S/C6H4FIN2O2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H,9H2 |
InChI Key |
JJYHZRJLMANJMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])F)I |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 3 Fluoro 4 Iodo 2 Nitroaniline and Its Analogues
Multi-Step Organic Synthesis Approaches
Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler starting materials. For compounds like 3-fluoro-4-iodo-2-nitroaniline, a sequence of reactions is necessary to introduce the desired substituents in the correct positions.
The introduction of multiple halogen atoms onto an aromatic ring necessitates careful planning due to the directing effects of the substituents. In the synthesis of analogues of this compound, sequential halogenation is a key strategy. For instance, the synthesis of 2,6-dichloro-4-nitroaniline (B1670479) from 4-nitroaniline (B120555) involves a two-stage chlorination process. The first stage forms 2-chloro-4-nitroaniline (B86195) at a lower temperature (5°-10° C), followed by the second chlorination at a higher temperature (15°-20° C) to yield the final product. google.com This demonstrates the principle of controlling reaction conditions to achieve sequential halogenation.
The table below illustrates a hypothetical two-step halogenation sequence for a related compound, emphasizing the control of reaction conditions.
| Step | Reactant | Reagent | Product | Temperature (°C) |
| 1 | 4-nitroaniline | Sodium hypochlorite/HCl | 2-chloro-4-nitroaniline | 5-10 |
| 2 | 2-chloro-4-nitroaniline | Sodium hypochlorite/HCl | 2,6-dichloro-4-nitroaniline | 15-20 |
This table is illustrative of a sequential halogenation process for an analogous compound. google.com
Nitration is a fundamental reaction in the synthesis of nitroaromatic compounds. The position of nitration is directed by the substituents already present on the aromatic ring. For example, the nitration of 2-fluoro-1,4-dimethoxybenzene with nitric acid yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene, indicating that the fluoro-substituent directs the incoming nitro group. mdpi.com
In a potential synthesis of this compound, the directing effects of the fluorine and iodine atoms would be critical. A general procedure for the synthesis of 3-fluoro-4-nitroaniline (B181641) from 3-fluoroaniline (B1664137) involves protection of the amino group, followed by nitration with a mixture of nitric acid and sulfuric acid at 0°C. chemicalbook.com This low temperature is crucial to control the reaction and prevent the formation of unwanted side products. The synthesis of p-nitroaniline from acetanilide (B955) also employs a mixture of concentrated sulfuric and nitric acids, with the reaction temperature kept below 20°C. magritek.com
The following table summarizes the nitration conditions for related aromatic compounds.
| Starting Material | Nitrating Agent | Solvent/Acid | Temperature (°C) | Product |
| 3-fluoroaniline (protected) | Nitric Acid/Sulfuric Acid | - | 0 | 3-fluoro-4-nitroaniline |
| Acetanilide | Fuming Nitric Acid/Sulfuric Acid | Glacial Acetic Acid | <20 | Nitroacetanilide |
| 2-fluoro-1,4-dimethoxybenzene | Nitric Acid | - | 0 | 1-fluoro-2,5-dimethoxy-4-nitrobenzene |
This table presents nitration conditions for analogous compounds, highlighting the use of mixed acids and controlled temperatures. mdpi.comchemicalbook.commagritek.com
The final step in the synthesis of many substituted anilines is often the reduction of a nitro group. This transformation is a classic example of C-N bond formation in the sense of creating the amino group. A variety of reducing agents can be employed for this purpose. For instance, the nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) can be reduced to an amine using Fe/NH4Cl in a mixture of methanol (B129727) and water. researchgate.net
Alternatively, catalytic hydrogenation is a widely used method. Supported gold catalysts have been shown to be highly chemoselective for the reduction of nitro groups in the presence of other functional groups. nih.gov The reduction of 3-chloro-4-fluoronitrobenzene (B104753) to 3-chloro-4-fluoroaniline (B193440) can be achieved through a hydrogenation substitution reaction catalyzed by 1% Pt/C. researchgate.net
A different approach to C-N bond formation is nucleophilic aromatic substitution (SNAr), where an amine displaces a leaving group on an electron-deficient aromatic ring. For example, 2,4-difluoronitrobenzene (B147775) reacts with morpholine (B109124) in ethanol (B145695) in a continuous flow setup. vapourtec.com The resulting product can then be reduced to the corresponding aniline (B41778). vapourtec.com
Advanced Synthetic Techniques and Reaction Conditions
To improve the efficiency, safety, and scalability of chemical syntheses, advanced techniques and optimized reaction conditions are continuously being developed.
Flow chemistry, particularly using microchannel reactors, offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scale-up. vapourtec.com The synthesis of anilines from nitrobenzenes has been efficiently performed in a continuous flow multi-step sequence. vapourtec.com For example, the reaction of 2,4-difluoronitrobenzene with morpholine followed by hydrogenation has been successfully implemented in a flow system. vapourtec.com
The reduction of halogenated nitroaromatics has also been transferred from batch to continuous flow. acs.orgresearchgate.netexlibrisgroup.com The catalytic reduction of 1-iodo-4-nitrobenzene (B147127) to 4-iodoaniline (B139537) served as a model system to optimize conditions for continuous flow, which were then applied to the synthesis of active pharmaceutical ingredients. acs.orgresearchgate.netexlibrisgroup.com A general procedure for a continuous-flow reduction of nitro compounds involves pumping a solution of the nitro compound and a reducing agent through a microreactor at room temperature. beilstein-journals.org
The table below outlines a general setup for a continuous flow reduction.
| Parameter | Description |
| Reactor Type | Microreactor (e.g., 0.5 mL PTFE reactor) |
| Reagents | Nitro compound, Reducing agent (e.g., HSiCl3), Base (e.g., Hünig's base) |
| Solvent | Dry CH2Cl2 |
| Flow Rate | 0.1 mL/min |
| Temperature | Room Temperature |
This table describes a general setup for a continuous flow reduction of nitro compounds. beilstein-journals.org
Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. For the selective hydrogenation of halogenated nitroaromatics, factors such as catalyst choice, solvent, substrate concentration, pressure, and temperature play a significant role. acs.org
In the hydrogenation of 1-iodo-4-nitrobenzene, it was found that lower substrate concentrations led to decreased dehalogenation. acs.org For instance, at a 0.05 M concentration, dehalogenation was only 1%, compared to 27% at a 0.2 M concentration. acs.org The choice of catalyst is also critical, with Pt-V/C and Raney Co showing high performance. acs.org Solvents like THF and 2-methyl-THF were found to be suitable due to high substrate solubility and high hydrogenation rates. acs.org
For nitration reactions, controlling the temperature is a key factor in achieving selectivity. As mentioned earlier, conducting nitrations at 0°C or below helps to control the regioselectivity and prevent over-nitration. mdpi.comchemicalbook.commagritek.com
The following table summarizes the effect of substrate concentration on the hydrogenation of 1-iodo-4-nitrobenzene.
| Substrate Concentration (M) | Conversion (%) | Dehalogenation (%) | Reaction Time (min) |
| 0.2 | 94 | 27 | 240 |
| 0.1 | 93 | 8 | 21 |
| 0.05 | 99.5 | 1 | 5 |
This table illustrates the impact of substrate concentration on conversion and selectivity in the hydrogenation of a halogenated nitroaromatic. acs.org
Considerations for Industrial Scale Synthesis
The transition from laboratory-scale synthesis to industrial production of complex molecules like this compound and its analogues necessitates a focus on safety, efficiency, cost-effectiveness, and environmental impact. Key considerations involve the management of highly reactive and corrosive reagents, control of reaction thermodynamics, and optimization of process parameters to ensure high yield and purity while minimizing waste and operational hazards.
The introduction of nitro and halogen functional groups onto an aromatic ring are fundamental yet challenging processes on an industrial scale. For a polysubstituted compound such as this compound, the sequence and control of these reactions are critical to achieving the desired regioselectivity and avoiding the formation of difficult-to-separate isomers.
Nitration: Industrial nitration typically employs a mixture of concentrated nitric acid and sulfuric acid. libretexts.orgmasterorganicchemistry.com Sulfuric acid acts as a catalyst by protonating nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the electrophilic aromatic substitution reaction. libretexts.orgmasterorganicchemistry.com On a large scale, the primary challenges are managing the highly exothermic nature of the reaction and handling the corrosive acid mixture. Industrial reactors for nitration are equipped with sophisticated cooling systems and are often constructed from corrosion-resistant materials. The rate of addition of the nitrating agent is carefully controlled to maintain the desired temperature range, preventing runaway reactions and minimizing the formation of byproducts from over-nitration or side reactions. For substrates like substituted anilines, direct nitration can be problematic as the amino group is susceptible to oxidation and can lead to a mixture of products. youtube.com Protecting the amine group or introducing the nitro group at an earlier stage of the synthesis onto a precursor molecule are common industrial strategies.
Halogenation: Large-scale halogenation, specifically iodination and fluorination, presents unique challenges. Direct iodination of aromatic rings is often a reversible reaction and requires the presence of an oxidizing agent to remove the hydrogen iodide byproduct and drive the reaction to completion. libretexts.org Fluorination using elemental fluorine is extremely hazardous and difficult to control due to its high reactivity. libretexts.org Therefore, industrial syntheses often rely on alternative fluorinating agents or introduce the fluorine atom via nucleophilic aromatic substitution on a suitably activated precursor, such as a nitro-substituted compound. researchgate.net
A process for the combined halogenation and nitration of aromatic derivatives in a single pot has been developed, utilizing liquid hydrofluoric acid as both a fluorinating agent and a solvent. google.com This approach can improve process efficiency by reducing the number of steps. google.com The order of addition of the halogenating and nitrating agents can be varied to control the final product structure. google.com
The table below summarizes reaction conditions for nitration and halogenation of compounds analogous to this compound, illustrating typical industrial approaches.
| Product | Starting Material | Key Reagents | Reaction Conditions | Yield | Source |
|---|---|---|---|---|---|
| N-(4-Iodophenyl)-2-nitroaniline | 1-Fluoro-2-nitrobenzene and 4-iodoaniline | LiHMDS, 10% aqueous citric acid | -40 to -30 °C for 30-45 min | 79% | acs.org |
| N-(4-Chlorophenyl)-2-nitroaniline | 1-Fluoro-2-nitrobenzene and 4-chloroaniline | LiHMDS, 10% aqueous citric acid | -40 to -30 °C for 45 min | 88% | acs.org |
| General Aromatic Nitration | Benzene | HNO₃, H₂SO₄ | Not specified | Not specified | masterorganicchemistry.com |
| Halogenated/Nitrated Aromatic Derivatives | Substituted Aromatic Compound | Halogen, Nitrating Agent (e.g., HNO₃), Liquid HF | One-pot reaction | Not specified | google.com |
Achieving the high purity required for pharmaceutical intermediates and other specialty chemicals on an industrial scale demands robust and scalable purification methods. For compounds like this compound, the removal of isomeric impurities, starting materials, and reaction byproducts is crucial.
Recrystallization: Recrystallization is a widely used and cost-effective technique for purifying solid compounds in large-scale production. The principle involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solvent. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, and it will either not dissolve the impurities or keep them dissolved upon cooling. For halogenated nitroanilines, solvent systems such as ethanol/water or ethyl acetate are often employed. acs.org For instance, N-(4-chlorophenyl)-2-nitroaniline can be recrystallized from an ethanol and water mixture to achieve 98% purity. acs.org Similarly, N-(4-iodophenyl)-2-nitroaniline was purified through two recrystallizations from a mixture of ethyl acetate, ethanol, and water. acs.org This method is effective for removing significant amounts of impurities but may be less effective for separating compounds with very similar solubility profiles.
Chromatography: While highly effective, traditional column chromatography is often considered expensive and complex for large-scale production due to high solvent consumption and the cost of the stationary phase (e.g., silica gel). However, variations of this technique are adapted for industrial use. Simulated moving bed (SMB) chromatography, for example, is a continuous chromatography process that can be more efficient for large-scale separations. For certain high-value products, silica gel column chromatography is used industrially. For example, the crude product of 3-fluoro-4-nitroaniline, a close analogue, can be purified using silica gel column chromatography with a hexane/ethyl acetate eluent. chemicalbook.com
Other Techniques: In the broader context of aniline production, other advanced purification methods are employed that could be adapted for its derivatives. These include fractional distillation to separate components with different boiling points and extraction with aqueous solutions to remove specific impurities. google.comgoogle.com For instance, crude aniline can be treated with an aqueous alkali metal hydroxide and salt solution to remove phenolic impurities before a final distillation step. google.com Adsorption techniques, using materials like zeolites, have also been explored for the removal of specific contaminants from aniline streams. researchgate.net
The following table details purification methods applied to analogous compounds, highlighting the techniques and outcomes.
| Compound | Purification Method | Solvent/Eluent/Material | Result | Source |
|---|---|---|---|---|
| N-(4-Iodophenyl)-2-nitroaniline | Recrystallization (twice) | Ethyl acetate, Ethanol, Water | 98% Purity | acs.org |
| N-(4-Chlorophenyl)-2-nitroaniline | Recrystallization | Ethanol, Water | 98% Purity | acs.org |
| 3-Fluoro-4-nitroaniline | Silica Gel Column Chromatography | Hexane / 40% Ethyl acetate | Final product obtained with 35% overall yield | chemicalbook.com |
| Aniline | Extraction and Distillation | Aqueous alkali metal hydroxide and salt | Removal of phenolic impurities | google.com |
| Aniline and Nitro-substituted Anilines | Adsorption | Beta zeolite from aqueous solution | Uptake of ~100 mg g⁻¹ | researchgate.net |
Iii. Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 Iodo 2 Nitroaniline
Electrophilic Aromatic Substitution (EAS) Mechanisms
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring. The rate and regioselectivity of this attack on 3-Fluoro-4-iodo-2-nitroaniline are determined by the cumulative effects of the existing substituents.
The orientation of incoming electrophiles is directed by the substituents already present on the aniline (B41778) ring. Each group exerts a directing influence on the two available positions, C5 and C6.
Amino (-NH₂) Group: As a powerful activating group, the amino group directs incoming electrophiles to the positions ortho and para to it. In this molecule, the para position (C6) is open and strongly favored for substitution.
Nitro (-NO₂) Group: This strongly deactivating group is a meta-director. It directs incoming electrophiles to positions C4 and C6. Since C4 is already substituted, it reinforces the direction towards C6.
Fluoro (-F) Group: Halogens are deactivating but ortho-, para-directing due to a balance between their inductive electron withdrawal and resonance electron donation. The fluoro group at C3 directs to its ortho positions (C2, C4) and its para position (C6). With C2 and C4 occupied, it also directs towards C6.
Iodo (-I) Group: Similar to fluorine, iodine is a deactivating ortho-, para-director. It directs to its ortho positions (C3, C5) and its para position (C1, which is part of the aniline amino group). This makes C5 a possible site for substitution.
Considering the combined influences, the powerful activating and para-directing effect of the amino group, supported by the directing effects of the nitro and fluoro groups, makes the C6 position the most probable site for electrophilic attack. The C5 position is less favored due to steric hindrance from the adjacent large iodine atom and the weaker directing effect of the iodo group compared to the amino group.
Nitration introduces an additional nitro group onto the aromatic ring, typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Due to the presence of the strongly activating amino group, which is susceptible to oxidation under harsh nitrating conditions, the reaction often requires careful temperature control or prior protection of the amino group (e.g., through acetylation to form an amide). acs.orggoogle.com
Following the regioselectivity principles outlined above, the incoming nitronium ion (NO₂⁺) will preferentially attack the C6 position.
Reaction: this compound + HNO₃/H₂SO₄
Predicted Product: 3-Fluoro-4-iodo-2,6-dinitroaniline
The introduction of a second nitro group further deactivates the ring, making subsequent electrophilic substitutions significantly more difficult.
Sulfonation involves the reaction of an aromatic compound with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) to introduce a sulfonic acid (-SO₃H) group. youtube.com This reaction is generally reversible. libretexts.org The electrophile in this case is sulfur trioxide, SO₃.
Similar to nitration, the sulfonation of this compound is directed primarily by the amino group to the C6 position.
Reaction: this compound + SO₃/H₂SO₄
Predicted Product: 5-Amino-3-fluoro-2-iodo-4-nitrobenzenesulfonic acid
This derivative, containing a strongly acidic sulfonic acid group, has increased water solubility.
| Functional Group | Position | Effect on Ring | Directing Influence |
| Amino (-NH₂) ** | C1 | Strongly Activating | Ortho, Para |
| Nitro (-NO₂) ** | C2 | Strongly Deactivating | Meta |
| Fluoro (-F) | C3 | Weakly Deactivating | Ortho, Para |
| Iodo (-I) | C4 | Weakly Deactivating | Ortho, Para |
This table is interactive. Users can sort and filter the data.
Nucleophilic Aromatic Substitution (NAS) Chemistry
Nucleophilic aromatic substitution (NAS or SₙAr) is a key reaction for aryl halides and other substituted aromatic systems, particularly those bearing strong electron-withdrawing groups. youtube.com The mechanism typically proceeds via an addition-elimination pathway involving a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The presence of the nitro group ortho to the fluorine atom and para to the iodine atom strongly activates the this compound ring for this type of reaction.
The nitro group at the C2 position can stabilize the negative charge of a Meisenheimer intermediate formed by nucleophilic attack at either the C3 (ortho) or C4 (para) position. While fluorine is generally a better leaving group than iodine in NAS reactions due to its high electronegativity which facilitates the initial attack, the weaker carbon-iodine bond can also allow for substitution at the C4 position. youtube.com
Reactions with nucleophiles such as amines (RNH₂) and alkoxides (RO⁻) can lead to the displacement of the iodide ion.
Reaction with Amines: When heated with primary or secondary amines, this compound can yield N-substituted derivatives.
General Reaction: this compound + R₂NH → 3-Fluoro-N,N-dialkyl-2-nitro-1,4-benzenediamine + HI
Reaction with Alkoxides: Treatment with sodium or potassium alkoxides can replace the iodine atom with an alkoxy group, forming an ether.
General Reaction: this compound + RO⁻Na⁺ → 4-Alkoxy-3-fluoro-2-nitroaniline + NaI
The table below details potential products from NAS reactions at the iodine position.
| Nucleophile | Reagent Example | Product from Substitution at C4-I |
| Amine | Diethylamine | N⁴,N⁴-Diethyl-3-fluoro-2-nitro-1,4-benzenediamine |
| Alkoxide | Sodium methoxide | 4-Methoxy-3-fluoro-2-nitroaniline |
| Thiolate | Sodium thiophenoxide | 3-Fluoro-2-nitro-4-(phenylthio)aniline |
This table is interactive. Users can sort and filter the data.
Competition between substitution at the C3-F and C4-I positions is possible, and the reaction outcome can be influenced by the nature of the nucleophile, solvent, and reaction temperature.
Reactivity at the Fluorine Position in Aromatic Substitution
The fluorine atom in this compound is positioned ortho to a strongly electron-withdrawing nitro group and para to an amino group. The nitro group significantly activates the aromatic ring towards nucleophilic attack by withdrawing electron density, thereby stabilizing the negatively charged intermediate. In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, facilitating this initial attack. libretexts.orgmasterorganicchemistry.com Consequently, the C-F bond is highly susceptible to cleavage by a variety of nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate.
Comparative Reactivity Trends of Halogens in NAS
In nucleophilic aromatic substitution reactions, the typical trend for halogen leaving group ability is F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. The reason for this difference lies in the mechanism of SNAr. The rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic, thus accelerating the rate of nucleophilic attack. libretexts.orgmasterorganicchemistry.com In this compound, the fluorine atom is therefore expected to be more readily displaced by nucleophiles than the iodine atom in an SNAr reaction.
Metal-Catalyzed Cross-Coupling Reactions
The presence of two different halogen atoms on the aromatic ring of this compound also allows for selective functionalization through metal-catalyzed cross-coupling reactions. The significant difference in the reactivity of the C-I and C-F bonds towards oxidative addition to a low-valent metal center, such as palladium(0), is the basis for this selectivity.
Palladium-Catalyzed C-C Bond Formations
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of this compound, the much weaker carbon-iodine bond is expected to undergo oxidative addition to a palladium(0) catalyst preferentially over the stronger carbon-fluorine bond. This chemoselectivity allows for the selective modification of the iodine-bearing position.
The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a widely used method for forming C-C bonds. For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to proceed selectively at the C-I bond. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the arylboronic acid (activated by a base), and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Fluoro-2-nitro-4-phenylaniline |
This table represents a predicted outcome based on established principles of Suzuki-Miyaura coupling reactivity and has not been experimentally verified in the provided search results.
The Heck-Matsuda reaction involves the palladium-catalyzed coupling of an alkene with an aryl diazonium salt. While the substrate is an aryl halide, the principles of palladium-catalyzed C-C bond formation are related. A more direct application for this compound would be a standard Heck reaction, coupling with an alkene. Similar to the Suzuki-Miyaura coupling, the reaction would be expected to occur at the more reactive C-I bond. The reaction mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene, and subsequent β-hydride elimination to give the arylated alkene product.
Palladium-Catalyzed C-N Bond Formations (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides. wikipedia.orglibretexts.org In the case of this compound, this reaction provides a powerful method for introducing a wide variety of nitrogen-based functional groups at the C-4 position. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
The reaction's efficacy is highly dependent on the choice of ligand, base, and reaction conditions. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BINAP, are often employed to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. wikipedia.orgyoutube.com The choice of base is also critical for deprotonating the amine nucleophile; common bases include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃). libretexts.orgresearchgate.net However, strong bases like KOtBu can be incompatible with nitro groups, necessitating careful selection of milder bases for substrates like this compound. libretexts.org
Due to the differential reactivity of the carbon-halogen bonds, the Buchwald-Hartwig reaction on this compound occurs with high regioselectivity at the carbon-iodine bond. The C-I bond is significantly weaker and more susceptible to oxidative addition by the palladium catalyst than the highly robust carbon-fluorine bond. This selectivity allows for the precise installation of an amino substituent at the C-4 position while leaving the fluorine atom at C-3 untouched.
Table 1: Key Components in Buchwald-Hartwig Amination of Aryl Halides
| Component | Role in Catalytic Cycle | Common Examples |
|---|---|---|
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes catalyst, promotes key steps | XPhos, SPhos, BINAP, BrettPhos |
| Base | Deprotonates the amine nucleophile | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Substrate | Aryl halide (e.g., this compound) | Aryl Iodides, Bromides, Chlorides |
| Nucleophile | Amine to be coupled | Primary amines, secondary amines |
Copper-Mediated Cross-Coupling Reactions (e.g., Ullmann Coupling)
The Ullmann condensation, or Ullmann coupling, is a classic copper-mediated reaction for the formation of carbon-heteroatom bonds, including C-N bonds. organic-chemistry.org This reaction typically involves the coupling of an aryl halide with a nucleophile, such as an amine, in the presence of a stoichiometric or catalytic amount of copper, often at elevated temperatures. organic-chemistry.orgnih.gov For this compound, the Ullmann reaction offers an alternative to palladium-catalyzed methods for C-N bond formation.
The traditional Ullmann reaction often requires harsh conditions, including high temperatures (frequently above 150 °C) and polar, high-boiling solvents like DMF or NMP. nih.gov However, significant advancements have been made by incorporating ligands that accelerate the reaction, allowing it to proceed under milder conditions. Amino acids, such as L-proline and N,N-dimethylglycine, have proven to be particularly effective ligands, promoting the coupling at temperatures as low as 40-90 °C and with catalytic amounts of copper. nih.govsemanticscholar.org
The mechanism is believed to involve the formation of a copper(I) amide, which then undergoes a coupling process with the aryl halide. organic-chemistry.org Similar to palladium-catalyzed reactions, the Ullmann coupling exhibits high regioselectivity on this compound. The reaction occurs exclusively at the more labile C-I bond, as the C-F bond is unreactive under these conditions. This selectivity makes the Ullmann reaction a viable synthetic tool for modifying the C-4 position of the molecule.
Role of Iodine in Enhancing Cross-Coupling Efficacy and Regioselectivity
The high efficacy and regioselectivity observed in both palladium- and copper-catalyzed cross-coupling reactions of this compound are directly attributable to the presence of the iodine atom at the C-4 position. The reactivity of aryl halides in these catalytic transformations follows a well-established trend: C-I > C-Br > C-Cl >> C-F. researchgate.netnih.gov
This reactivity hierarchy is governed by the bond dissociation energies of the respective carbon-halogen bonds. The C-I bond is the weakest among the carbon-halogen series, making it the most susceptible to cleavage during the rate-determining oxidative addition step in the palladium catalytic cycle. youtube.com The palladium catalyst can readily insert into the C-I bond, initiating the coupling process, while the much stronger C-F bond remains intact.
In copper-mediated Ullmann reactions, a similar principle applies. The greater lability of the C-I bond facilitates the interaction with the copper catalyst, leading to preferential reaction at this site. nih.gov This inherent difference in reactivity allows for the iodine to function as a highly effective "leaving group" for cross-coupling, directing the reaction exclusively to the C-4 position. This predictable selectivity is a critical feature for the use of this compound as a building block in multi-step organic synthesis, as it eliminates the formation of isomeric byproducts and ensures that functionalization occurs at the desired location.
Reduction and Oxidation Chemistry
Nitro Group Reduction to Amino Functionality (e.g., Catalytic Hydrogenation)
The reduction of the nitro group in this compound to a primary amino group is a fundamental transformation that yields the corresponding diamine derivative, 3-fluoro-4-iodo-1,2-phenylenediamine. This reaction is crucial for subsequent synthetic manipulations, such as the formation of heterocyclic rings. A variety of methods can be employed for this reduction. wikipedia.org
Catalytic hydrogenation is a common and efficient method for reducing aromatic nitro groups. commonorganicchemistry.com This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose. commonorganicchemistry.com However, a significant challenge with iodo-substituted aromatics is the potential for competitive hydrodehalogenation, where the catalyst cleaves the carbon-iodine bond. acs.org To mitigate this side reaction, careful optimization of reaction conditions (e.g., catalyst type, pressure, temperature, and solvent) is necessary. Catalysts like Raney nickel are sometimes used as an alternative to Pd/C to minimize dehalogenation of aryl halides. commonorganicchemistry.com
To achieve higher chemoselectivity and avoid the loss of the iodine atom, chemical reducing agents are often preferred. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) powder in acetic acid are classic and reliable methods for the selective reduction of nitroarenes in the presence of sensitive functional groups like halogens. wikipedia.orgcommonorganicchemistry.com These methods are generally mild and provide high yields of the desired aniline without affecting the C-I bond.
Table 2: Comparison of Methods for Nitro Group Reduction
| Method | Reagents | Advantages | Potential Drawbacks |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | High efficiency, clean byproducts (H₂O) | Risk of hydrodehalogenation (loss of iodine) acs.org |
| Metal in Acid (Béchamp) | Fe, HCl or CH₃COOH | High chemoselectivity, cost-effective | Requires stoichiometric metal, acidic workup |
| Metal Salt Reduction | SnCl₂, HCl | Mild conditions, high selectivity | Generates tin-based waste |
| Sulfide Reduction | Na₂S or (NH₄)₂S | Can offer selectivity in polynitro compounds | Strong odor, potential for side products |
Oxidation Pathways Involving the Nitro Group
The nitro group (-NO₂) in this compound is in a high oxidation state and is generally stable towards further oxidation. Its primary role in oxidation chemistry is its profound electronic influence on the aromatic ring. As a powerful electron-withdrawing group, the nitro functionality deactivates the benzene ring, making it less susceptible to electrophilic attack and oxidative degradation.
While the nitro group itself is resistant to oxidation, the corresponding amino group, formed after its reduction, is readily susceptible to oxidation. The oxidation of anilines can lead to a variety of products, including nitroso compounds, azo compounds, and, under specific conditions, can even regenerate the nitro group. acs.org For instance, oxidation of an aromatic amine with reagents like performic acid, generated in situ from formic acid and hydrogen peroxide, can selectively produce the corresponding nitroaromatic compound. acs.org Therefore, the chemistry involving the nitro group is often part of a reduction-oxidation sequence where the functionality is first reduced to an amine for further reaction, and the amino group could then be re-oxidized if desired.
Halogen Exchange Reactions and Interconversions
Halogen exchange (Halex) reactions provide a pathway for the interconversion of aryl halides, allowing for the substitution of one halogen for another. researchgate.net In the context of this compound, the iodine atom is the most likely site for such a transformation due to the relative weakness of the C-I bond compared to the C-F bond.
While less common than cross-coupling or reduction, it is synthetically conceivable to replace the iodine atom with another halogen, such as fluorine, chlorine, or bromine. For example, the conversion of an aryl iodide to an aryl fluoride can be achieved using a fluoride salt like potassium fluoride (KF), often requiring high temperatures (e.g., 180 °C) and sometimes assisted by microwave irradiation or phase-transfer catalysts. researchgate.net This specific transformation would convert this compound into 3,4-difluoro-2-nitroaniline. Similarly, copper-catalyzed reactions could be employed to exchange the iodine for bromine or chlorine using the appropriate copper(I) halide.
These interconversions expand the synthetic utility of the parent molecule, enabling access to a broader range of di-halogenated nitroaniline derivatives for use as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The C-F bond remains inert during these transformations, ensuring that the exchange is regioselective at the C-4 position.
General Mechanistic Studies of Functional Group Interactions and Reactivity
The aromatic ring's reactivity is modulated by a push-pull mechanism. The amino (-NH₂) group at C1 is a powerful electron-donating group that activates the ring, particularly at the ortho and para positions, through a strong positive resonance effect (+R). Conversely, the nitro (-NO₂) group at C2 is one of the strongest electron-withdrawing groups, deactivating the ring through both a negative inductive (-I) and a potent negative resonance (-R) effect. The fluorine at C3 exerts a strong -I effect and a weaker +R effect, while the iodine at C4 has a weaker -I effect and a weaker +R effect compared to fluorine. This dense substitution pattern results in a highly polarized molecule with specific sites of differing reactivity.
Table 1: Electronic Properties of Substituents in this compound
| Substituent | Position | Inductive Effect | Resonance Effect | Hammett Constant (σ_para) | Directing Effect for EAS |
|---|---|---|---|---|---|
| -NH₂ | C1 | Weakly Withdrawing (-I) | Strongly Donating (+R) | -0.66 | Ortho, Para-directing |
| -NO₂ | C2 | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | +0.78 | Meta-directing |
| -F | C3 | Strongly Withdrawing (-I) | Weakly Donating (+R) | +0.06 | Ortho, Para-directing |
| -I | C4 | Weakly Withdrawing (-I) | Weakly Donating (+R) | +0.18 | Ortho, Para-directing |
Data sourced from established literature on Hammett constants. oup.com
Analysis of Electrophilic Aromatic Substitution (EAS):
Electrophilic attack on the aromatic ring is directed by the combined influence of these groups. The two unsubstituted positions are C5 and C6.
Reactivity at C6: This position is ortho to the powerfully activating amino group and para to the fluoro group. Both of these direct incoming electrophiles to this site. The nitro group also directs meta to C6. This confluence of directing effects makes C6 the most probable site for electrophilic substitution.
Reactivity at C5: This position is meta to the activating amino group, which is unfavorable. It is ortho to the iodo group, which directs activation to this site. However, it is also ortho to the deactivating nitro group, which is sterically and electronically unfavorable.
Steric hindrance is a major factor. The bulky nitro group at C2 and the large iodo group at C4 significantly crowd the ring, potentially hindering the approach of reagents, particularly at the C5 position, which is flanked by both.
Reactivity of Individual Functional Groups:
Beyond substitution on the aromatic ring, the functional groups themselves are sites of reactivity.
Amino Group: The nucleophilic amino group can readily undergo acylation or alkylation. In the presence of strong acids, it can be protonated to form an anilinium ion (-NH₃⁺), which transforms it into a strongly deactivating, meta-directing group and shuts down electrophilic substitution. researchgate.net Diazotization of the amino group is also a key potential reaction, opening pathways to a wide range of other functionalities via Sandmeyer-type reactions.
Nitro Group: The nitro group is susceptible to reduction. Common reducing agents like iron or tin in acidic media can convert the nitro group to a primary amine, yielding a diamine derivative. acs.org This transformation dramatically alters the electronic nature of the molecule, converting a strongly deactivated ring position into a strongly activated one.
Carbon-Halogen Bonds: The C-I bond is significantly weaker than the C-F bond. This makes the iodine atom a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated towards nucleophilic attack. The iodine also allows for participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for carbon-carbon or carbon-heteroatom bond formation at the C4 position.
The following table provides a predictive summary of the reactivity at different sites on the molecule based on the analysis of functional group interactions.
Table 2: Predicted Reactivity Sites of this compound
| Site | Type of Reaction | Activating Factors | Deactivating/Hindering Factors | Predicted Reactivity |
|---|---|---|---|---|
| C6 Position | Electrophilic Aromatic Substitution | Ortho to -NH₂, Para to -F, Meta to -NO₂ | Steric hindrance from adjacent -NH₂ | High |
| C5 Position | Electrophilic Aromatic Substitution | Ortho to -I | Meta to -NH₂, Steric hindrance from -I and adjacent -NO₂ | Low |
| -NH₂ Group | Acylation, Diazotization | High nucleophilicity of nitrogen | Protonation in strong acid | High |
| -NO₂ Group | Reduction | Susceptibility to common reducing agents | Ring deactivation may slightly slow some reactions | High |
| C-I Bond | Cross-Coupling, SNAr | Weaker C-I bond strength | Steric hindrance from adjacent groups | Moderate to High |
| C-F Bond | Nucleophilic Aromatic Substitution | Strong electronegativity of F | Very strong C-F bond | Very Low |
Iv. Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
¹H NMR and ¹³C NMR spectroscopy are fundamental techniques for elucidating the molecular structure of organic compounds. For 3-Fluoro-4-iodo-2-nitroaniline, these analyses would provide key information about the electronic environment of the hydrogen and carbon atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitro group and the halogen substituents. The coupling constants (J) between adjacent protons would help to confirm their relative positions on the aromatic ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the chemical shifts of the carbon atoms in the benzene ring. The positions of the signals would be dictated by the nature of the attached substituent (fluoro, iodo, nitro, or amino group), providing further confirmation of the substitution pattern.
No specific experimental ¹H NMR or ¹³C NMR data for this compound were found in the conducted searches.
Mass Spectrometry Techniques for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular weight and deduce its elemental formula. The mass spectrum would exhibit a molecular ion peak corresponding to the mass of the intact molecule. The fragmentation pattern, resulting from the cleavage of the molecule under the high-energy conditions of the mass spectrometer, would show characteristic fragment ions. The analysis of these fragments would help to confirm the presence of the different functional groups and their arrangement.
Specific experimental mass spectrometry data, including molecular ion peak and fragmentation patterns for this compound, were not available in the searched resources.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, the asymmetric and symmetric stretching of the nitro group, the C-F stretching, and the C-I stretching, as well as vibrations associated with the aromatic ring.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR data, particularly for vibrations that are weak or absent in the infrared spectrum.
No specific experimental FT-IR or Raman spectral data for this compound could be located.
Electronic Absorption Spectroscopy (UV-Vis) and Investigation of Optical Properties
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to determine its absorption properties. The UV-Vis spectrum of this compound would show absorption maxima (λmax) corresponding to the energy required to excite electrons to higher energy orbitals. The positions and intensities of these bands are influenced by the chromophores and auxochromes present in the molecule, such as the nitroaniline system.
Specific experimental UV-Vis absorption data for this compound were not found in the available literature.
V. Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular structure and electronic properties of aromatic compounds. These calculations allow for a detailed analysis of molecular orbitals, charge distribution, and the nature of chemical bonds.
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. chemrxiv.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. chemrxiv.orgirjweb.com A smaller energy gap generally implies higher chemical reactivity and lower stability. chemrxiv.org
For 3-Fluoro-4-iodo-2-nitroaniline, the electronic structure is influenced by the interplay of its various substituents on the aniline (B41778) ring. The amino (-NH₂) group is a strong electron-donating group, while the nitro (-NO₂), fluoro (-F), and iodo (-I) groups are electron-withdrawing. This combination of substituents is expected to create significant intramolecular charge transfer, which can be visualized through the distribution of the HOMO and LUMO orbitals.
Theoretical calculations on related molecules, such as 4-nitroaniline (B120555), have shown that the HOMO is typically localized over the benzene ring and the amino group, while the LUMO is concentrated on the nitro group, indicating a charge transfer from the amino group to the nitro group upon electronic excitation. niscpr.res.in The presence of halogen substituents (fluorine and iodine) further modulates these energy levels. The calculated HOMO and LUMO energies demonstrate that charge transfer occurs within the molecule. niscpr.res.in
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Aniline Derivatives Note: This data is for analogous compounds and is presented to provide context for the potential properties of this compound. The exact values depend on the computational method and basis set used.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| p-Nitroaniline | -6.2967 | -1.8096 | 4.4871 |
| m-Fluoroaniline | -5.62 | -0.54 | 5.08 |
| m-Iodoaniline | -5.58 | -0.82 | 4.76 |
Data sourced from computational studies on related molecules. chemrxiv.orgirjweb.com
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, electronic delocalization, and hyperconjugative interactions within a molecule. ijnc.irijcce.ac.ir It provides a detailed picture of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy.
In this compound, several key intramolecular interactions are expected:
Delocalization from the amino group: The lone pair electrons on the nitrogen atom of the amino group can delocalize into the π* antibonding orbitals of the benzene ring.
Interactions involving the nitro group: The electron-withdrawing nitro group creates significant acceptor orbitals. Electron density from the ring's π orbitals and the lone pairs of adjacent halogen and amino groups can delocalize into the π* orbitals of the N-O bonds.
Halogen atom contributions: The lone pair electrons of the fluorine and iodine atoms can participate in hyperconjugative interactions with the antibonding orbitals of adjacent C-C bonds in the ring.
Molecular Dynamics and Conformational Studies
Molecular dynamics (MD) simulations and conformational analyses are computational methods used to study the time-dependent behavior and preferred three-dimensional arrangements of a molecule. These studies are vital for understanding how a molecule's shape and flexibility can influence its physical properties and interactions with other molecules.
The conformational landscape of this compound would be primarily defined by the rotation of the amino (-NH₂) and nitro (-NO₂) groups relative to the plane of the benzene ring. The presence of bulky and polar substituents can create steric hindrance and intramolecular interactions, such as hydrogen bonds between the amino hydrogen and the oxygen of the ortho-nitro group, which would favor a planar conformation. Studies on fluorinated organic molecules have shown that fluorine substituents can significantly modulate conformational properties. nih.gov A comprehensive conformational analysis would involve mapping the potential energy surface as a function of the key dihedral angles to identify the most stable, low-energy conformers.
Reaction Pathway and Transition State Analysis
Understanding the mechanisms of chemical reactions requires the characterization of reaction pathways and the associated transition states. Computational chemistry allows for the mapping of the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.
For this compound, several reactions are of synthetic interest, including the reduction of the nitro group to form a diamine derivative or nucleophilic aromatic substitution reactions. Theoretical analysis of these pathways would involve:
Reactant and Product Optimization: Calculating the stable geometries of the starting material and the final product.
Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state.
Frequency Calculations: Confirming the nature of the stationary points (minima for reactants/products, first-order saddle point for transition states) and calculating the activation energy.
Such analyses provide fundamental insights into reaction kinetics and can help in optimizing reaction conditions.
Prediction of Chemical Reactivity and Regioselectivity
Computational methods can predict the most likely sites for chemical reactions on a molecule. Reactivity descriptors, derived from quantum chemical calculations, are used to understand and predict regioselectivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. thaiscience.info For this compound, the most negative potential is expected around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. The hydrogen atoms of the amino group would be regions of positive potential.
Fukui Functions: These functions are used to identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
The directing effects of the substituents also govern regioselectivity. The amino group is an ortho-, para-director, while the nitro, fluoro, and iodo groups are deactivating and meta-directors. The interplay of these competing effects determines the ultimate sites of substitution on the aromatic ring.
Intermolecular Interaction Energy Frameworks
The way molecules interact with each other in the solid state determines their crystal packing and macroscopic properties. Intermolecular interaction energy frameworks are computational tools used to visualize and quantify the strength of these interactions.
The crystal structure of this compound would be stabilized by a network of intermolecular forces:
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming N-H···O bonds with the nitro group of an adjacent molecule.
Halogen Bonding: The iodine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with the electron-rich oxygen atoms of the nitro group.
π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing π-π interactions.
Lack of Publicly Available Research Hinders Detailed Analysis of this compound
Following a comprehensive search of scientific databases and publicly available literature, it has been determined that there is a significant lack of specific research data on the applications and synthetic utility of the chemical compound This compound . While this compound is cataloged by chemical suppliers, indicating its existence and potential availability for research purposes, detailed studies outlining its use in various fields of chemical synthesis appear to be unpublished or not widely disseminated.
The specific structure of this compound, with its particular arrangement of fluoro, iodo, and nitro functional groups on the aniline ring, suggests it could theoretically serve as a highly specialized intermediate in organic synthesis. The presence of multiple, distinct functional groups offers the potential for regioselective reactions, making it a candidate for constructing complex molecular architectures. The iodo-group can participate in cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the fluoro-group can influence the electronic properties and metabolic stability of resulting molecules.
However, without specific research findings, any discussion of its role in the areas outlined below remains speculative. There is no available information in the searched literature to substantiate its use in the following applications:
Role as a Versatile Intermediate and Building Block in Complex Organic Synthesis: No specific examples of its use in multi-step total synthesis or the construction of complex natural or unnatural products were found.
Precursor for Advanced Pharmaceutical Scaffolds and Therapeutic Agents: The literature search did not yield any instances of this compound being used as a starting material or key intermediate for the synthesis of specific pharmaceutical compounds or therapeutic agents.
Building Block for Agrochemicals and Specialty Chemicals: There is no documented use of this compound in the development of new pesticides, herbicides, or other specialty chemicals.
Applications in Dye Chemistry and Pigment Synthesis: No studies were found that describe its use as a precursor or intermediate in the manufacturing of dyes or pigments.
Material Science Applications and Development: Its potential role in the creation of new polymers, organic electronics, or other advanced materials is not described in the available literature.
Synthesis of Specific Analogues and Functionalized Derivatives for Targeted Research: While the structure allows for the theoretical design of numerous derivatives, no published research was found detailing the synthesis of such analogues for specific reactivity studies or other targeted research.
Due to the absence of specific data for this compound, it is not possible to provide a detailed, informative, and scientifically accurate article on its applications as requested. The information available for related isomers, such as 3-fluoro-4-nitroaniline (B181641) or 4-fluoro-2-nitroaniline, cannot be accurately extrapolated to the subject compound, as minor changes in substituent positions on the aromatic ring can lead to significant differences in chemical reactivity and biological activity.
Further research and publication in the field of organic chemistry are required to elucidate the potential synthetic utility and practical applications of this compound.
Vi. Applications and Synthetic Utility in Diversified Chemical Syntheses
Synthesis of Specific Analogues and Functionalized Derivatives for Targeted Research[1],[2],[14],
Tailoring Reactivity and Properties through Strategic Substitution Patterns
The chemical behavior of 3-Fluoro-4-iodo-2-nitroaniline is dictated by the unique electronic and steric interplay of its four distinct substituents on the aniline (B41778) core. The strategic placement of the amino (-NH2), nitro (-NO2), fluoro (-F), and iodo (-I) groups provides a versatile platform where reactivity and molecular properties can be precisely tailored. This control is fundamental to its utility as a building block in diversified chemical syntheses.
| Substituent | Inductive Effect | Mesomeric (Resonance) Effect | Overall Electronic Effect | Directing Influence (for Electrophilic Substitution) |
|---|---|---|---|---|
| Amino (-NH₂) | -I (Weak) | +M (Strong) | Strongly Activating / Electron-Donating | Ortho, Para |
| Nitro (-NO₂) | -I (Strong) | -M (Strong) | Strongly Deactivating / Electron-Withdrawing | Meta |
| Fluoro (-F) | -I (Strong) | +M (Weak) | Deactivating / Electron-Withdrawing | Ortho, Para |
| Iodo (-I) | -I (Weak) | +M (Weak) | Weakly Deactivating / Electron-Withdrawing | Ortho, Para |
Impact on Synthetic Reactivity
The substitution pattern allows for selective manipulation of the molecule in various reaction types:
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group ortho and para to the halogen atoms significantly activates the ring for SNAr reactions. Both the fluorine and iodine atoms can serve as leaving groups. The choice of nucleophile and reaction conditions can be tailored to achieve selective displacement of one halogen over the other, providing a route to differentially substituted aniline derivatives.
Metal-Catalyzed Cross-Coupling: The carbon-iodine bond is a key functional handle for a wide array of metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira coupling allow for the strategic introduction of aryl, vinyl, or alkynyl groups at the C4 position. This versatility is crucial for building molecular complexity and synthesizing diverse scaffolds.
Functional Group Transformation: The nitro and amino groups offer independent pathways for modification. The nitro group can be readily reduced to a primary amine using various reagents, such as catalytic hydrogenation. smolecule.com This transformation yields a 3-fluoro-4-iodo-1,2-diaminobenzene derivative, a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles. The existing amino group can undergo reactions such as acylation or diazotization, allowing for further functionalization or the introduction of other chemical moieties. smolecule.com
Modulation of Physicochemical and Biological Properties
Strategic substitution is a cornerstone of medicinal chemistry for optimizing the properties of drug candidates. researchgate.netresearchgate.net The introduction of a fluorine atom, as in this compound, can significantly alter a molecule's physicochemical properties. researchgate.net Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modify lipophilicity and pKa, thereby improving pharmacokinetic profiles. researchgate.netresearchgate.net By using this compound as a scaffold, subsequent modifications via cross-coupling at the iodo position or derivatization of the amine and nitro functions allow for the systematic tuning of these properties to achieve a desired biological effect.
The following table summarizes how the inherent substitution pattern of this compound and potential subsequent modifications can be used to tailor reactivity for specific synthetic outcomes.
| Target Reaction Site | Key Substituent(s) | Effect | Potential Synthetic Application | Example Transformation |
|---|---|---|---|---|
| C4-Iodo | -I | Excellent leaving group in cross-coupling | Introduction of C-C or C-N bonds | Suzuki coupling with an arylboronic acid |
| C3-Fluoro | -F, -NO₂ | Activated leaving group for SNAr | Introduction of O, N, or S nucleophiles | Displacement with an alkoxide (e.g., NaOMe) |
| -NO₂ (Nitro) | -NO₂ | Reducible to an amino group | Formation of diaminoaromatics for heterocycle synthesis | Reduction using H₂, Pd/C |
| -NH₂ (Amino) | -NH₂ | Nucleophilic site for acylation/alkylation | Protection or introduction of new functional groups | Acylation with acetic anhydride |
| Aromatic Ring | -NH₂, -NO₂, -F, -I | Competing directing effects for EAS | Further substitution on the aromatic core | (Requires harsh conditions due to deactivating groups) |
Q & A
Basic: What are the recommended synthetic routes for 3-Fluoro-4-iodo-2-nitroaniline, and how do reaction conditions influence yield and purity?
Answer:
Synthesis typically involves sequential halogenation and nitration of aniline derivatives. A plausible route starts with fluorination of 4-iodo-2-nitroaniline using fluorinating agents like Selectfluor™ under anhydrous conditions . Alternatively, iodination of 3-fluoro-2-nitroaniline via electrophilic substitution (e.g., using ICl or KI/Oxone) can introduce the iodine substituent . Key factors include:
- Nitration: Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.
- Halogenation Order: Fluorine’s strong electron-withdrawing effect may deactivate the ring, so iodination before fluorination is often preferred .
- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity. Yields range from 40–70%, depending on halogenation efficiency .
Basic: What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?
Answer:
- ¹H/¹³C NMR:
- Aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with fluorine.
- The nitro group deshields adjacent carbons (~140–150 ppm in ¹³C NMR).
- ¹⁹F NMR: A singlet near -110 ppm (CFCl₃ reference) confirms fluorine substitution .
- IR: Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.
- MS (EI): Molecular ion [M]+ at m/z 312 (C₆H₄FINO₂) with fragments at m/z 185 (loss of I) and 138 (loss of NO₂) .
Advanced: How do the electron-withdrawing substituents in this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?
Answer:
The nitro (meta-directing), fluoro (ortho/para-directing), and iodo (weakly deactivating, para-directing) groups create a highly electron-deficient ring. NAS occurs preferentially at the para position to fluorine (position 5) due to:
- Activation Energy: Nitro groups lower the LUMO, facilitating attack by nucleophiles (e.g., amines, alkoxides).
- Regioselectivity: Fluorine’s inductive effect stabilizes transition states at ortho/para positions. Experimental validation using DFT calculations (e.g., Gaussian) can predict reactivity .
Advanced: In cross-coupling reactions, how does the iodine substituent in this compound facilitate carbon-carbon bond formation?
Answer:
The iodine atom serves as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Optimal conditions:
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) with ligand (e.g., XPhos).
- Solvent: DMF or THF at 80–100°C.
- Base: K₂CO₃ or Cs₂CO₃ for deprotonation.
The iodo group’s low bond dissociation energy (~50 kcal/mol) enables efficient oxidative addition to Pd(0). Yields >80% are achievable with aryl boronic acids .
Basic: What are the stability and storage considerations for this compound?
Answer:
- Light Sensitivity: Store in amber glass vials to prevent photodegradation of the nitro group.
- Moisture: Keep under inert gas (N₂/Ar) to avoid hydrolysis of the iodine substituent.
- Temperature: Stable at RT for 6–12 months; avoid freezing (risk of crystallization-induced decomposition) .
Advanced: How can computational chemistry predict regioselectivity in further functionalization of this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density and Fukui indices to identify reactive sites:
- Electrostatic Potential Maps: Highlight electron-deficient regions (e.g., para to fluorine).
- Transition State Modeling: Compare activation barriers for substitution at positions 5 vs. 6. Validation via in situ IR or LC-MS monitors reaction progress .
Advanced: What strategies resolve contradictions in reported reaction outcomes (e.g., variable yields) involving this compound?
Answer:
- Byproduct Analysis: Use HPLC-MS to identify side products (e.g., deiodination or nitro reduction).
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance NAS yields vs. protic solvents (EtOH).
- Catalyst Screening: Test Pd/Cu bimetallic systems for improved coupling efficiency .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Pharmacophore Development: The iodine and nitro groups enhance binding to enzyme active sites (e.g., kinase inhibitors).
- Probe Synthesis: Used in fluorescent tagging via Suzuki coupling to track cellular uptake .
Advanced: How does the crystal structure of this compound influence its mechanical properties?
Answer:
X-ray diffraction reveals a layered structure with π-π stacking (3.5 Å spacing) and halogen bonding (I···O-NO₂, 3.3 Å). These interactions:
- Elasticity: Enable reversible bending under stress (Young’s modulus ~5 GPa).
- Thermal Stability: Phase transitions occur at >130°C due to weakened halogen bonds .
Advanced: What mechanistic pathways enable heterocycle synthesis from this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
